molecular formula C18H26ClNO2 B023804 trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide CAS No. 98454-45-6

trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide

Cat. No.: B023804
CAS No.: 98454-45-6
M. Wt: 323.9 g/mol
InChI Key: HJFOCXDRFIKMQK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide typically involves the reaction of 5-chloropentanoyl chloride with 4-(phenylmethoxy)cyclohexylamine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .

Mechanism of Action

The mechanism of action of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Biological Activity

trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide is a chemical compound with the molecular formula C18H26ClNO2 and a molecular weight of 323.86 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The structure of this compound features a cyclohexyl moiety linked to a pentanamide group, with a chloro substituent and a phenylmethoxy group. The unique arrangement of these functional groups suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Research indicates that this compound may modulate the activity of certain proteins involved in key biochemical pathways, potentially influencing processes such as cell proliferation and apoptosis .

Antiproliferative Properties

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds containing phenoxyacetyl and cyclopropanamide groups have shown effective inhibition of cell proliferation in U937 human myeloid leukemia cells without significant cytotoxicity . This suggests that this compound may possess similar properties, warranting further investigation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to related compounds such as:

Compound NameStructureBiological Activity
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]butanamideStructureModerate antiproliferative effects
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]hexanamideStructureHigh cytotoxicity in certain cancer lines
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]heptanamideStructureLow activity in preclinical trials

This table highlights the variations in biological activity among similar compounds, emphasizing the unique profile of this compound.

Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the antiproliferative effects of a series of phenoxyacetyl derivatives on human leukemia cells. The results indicated that certain derivatives displayed significant inhibition of cell growth while maintaining low toxicity levels. This study suggests that modifications to the structure of this compound could enhance its therapeutic potential against cancers .

Study 2: Interaction with Enzymes

Another investigation focused on the interaction between this compound and leukotriene A4 hydrolase, an enzyme involved in inflammatory responses. The compound was found to inhibit the enzyme's activity, suggesting a possible role in modulating inflammatory pathways . This finding opens avenues for exploring its use in treating inflammatory diseases.

Properties

IUPAC Name

5-chloro-N-(4-phenylmethoxycyclohexyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO2/c19-13-5-4-8-18(21)20-16-9-11-17(12-10-16)22-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFOCXDRFIKMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCCCCl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540790
Record name N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98454-45-6
Record name N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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